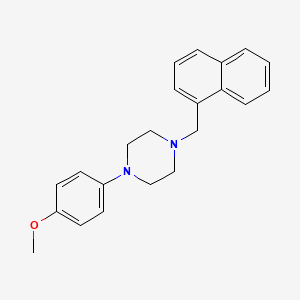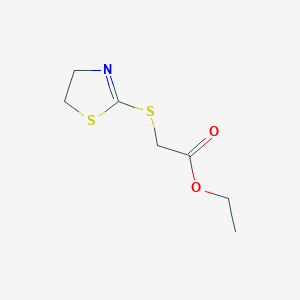
1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine, also known as MCPP, is a psychoactive drug that belongs to the class of piperazines. It is a commonly used research chemical in the field of neuroscience and pharmacology. MCPP has been found to have a wide range of effects on the central nervous system, including stimulating dopamine release and acting as a serotonin receptor agonist.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine involves its interaction with serotonin and dopamine receptors in the brain. 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine acts as a partial agonist of the 5-HT1A and 5-HT2C receptors, which leads to the activation of these receptors and the subsequent release of serotonin. 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine also stimulates the release of dopamine in certain regions of the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine has been found to have a wide range of biochemical and physiological effects on the central nervous system. It has been shown to increase heart rate, blood pressure, and body temperature in animals. 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine has also been found to increase locomotor activity and induce hyperactivity in rodents. In humans, 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine has been reported to cause anxiety, agitation, and hallucinations.
実験室実験の利点と制限
One of the advantages of using 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine in lab experiments is its ability to selectively activate serotonin and dopamine receptors. This allows researchers to study the effects of these neurotransmitters on the central nervous system in a controlled manner. However, 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine has also been found to have a wide range of side effects, including anxiety, agitation, and hallucinations. These side effects may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine. One area of interest is the development of new drugs that target the serotonin and dopamine receptors. Another area of interest is the study of the long-term effects of 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine on the central nervous system. Finally, research on the use of 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine in the treatment of psychiatric disorders such as depression and anxiety may also be a promising area of investigation.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine is a psychoactive drug that has been extensively used in scientific research to study the effects of serotonin and dopamine on the central nervous system. Its ability to selectively activate serotonin and dopamine receptors has made it a valuable tool in the field of neuroscience and pharmacology. However, its wide range of side effects may limit its use in certain experiments. Future research on 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine may lead to the development of new drugs for the treatment of psychiatric disorders and a better understanding of the effects of neurotransmitters on the brain.
合成法
The synthesis of 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine involves the reaction of 4-methoxyphenylhydrazine with 1-naphthaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with piperazine to obtain 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine. The purity of the compound can be improved by recrystallization.
科学的研究の応用
1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine has been extensively used in scientific research to study the effects of serotonin on the central nervous system. It has been found to act as a partial agonist of the 5-HT1A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite. 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine has also been used to study the effects of dopamine on the brain, as it has been found to stimulate the release of dopamine in certain regions of the brain.
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-25-21-11-9-20(10-12-21)24-15-13-23(14-16-24)17-19-7-4-6-18-5-2-3-8-22(18)19/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVBOXVZNNLDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5846036.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5846046.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide](/img/structure/B5846066.png)
![4-ethyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5846074.png)




![N-(4-acetylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5846116.png)

![5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5846138.png)